BI 187004

Description

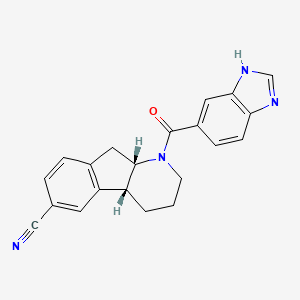

Structure

3D Structure

Propriétés

Numéro CAS |

1303515-32-3 |

|---|---|

Formule moléculaire |

C21H18N4O |

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

(4aR,9aS)-1-(3H-benzimidazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b]pyridine-6-carbonitrile |

InChI |

InChI=1S/C21H18N4O/c22-11-13-3-4-14-10-20-16(17(14)8-13)2-1-7-25(20)21(26)15-5-6-18-19(9-15)24-12-23-18/h3-6,8-9,12,16,20H,1-2,7,10H2,(H,23,24)/t16-,20+/m1/s1 |

Clé InChI |

VVZNCSHIBODHMZ-UZLBHIALSA-N |

SMILES isomérique |

C1C[C@H]2[C@H](CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5 |

SMILES canonique |

C1CC2C(CC3=C2C=C(C=C3)C#N)N(C1)C(=O)C4=CC5=C(C=C4)N=CN5 |

Origine du produit |

United States |

Foundational & Exploratory

BI 187004: A Technical Overview of a Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, this compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus (T2DM) and obesity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid activation pathway, converting cortisone to the biologically active cortisol, which in turn activates the glucocorticoid receptor. In metabolic tissues, chronically elevated cortisol levels are associated with insulin resistance, increased gluconeogenesis, and adipogenesis. By blocking this conversion, this compound aims to ameliorate the pathogenic effects of excess local cortisol.

Signaling Pathway

The mechanism of action of this compound is centered on the modulation of the glucocorticoid signaling pathway. The following diagram illustrates the core pathway and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from clinical studies.

Pharmacokinetics in Humans

This compound exhibits non-linear pharmacokinetics, which is thought to be due to target-mediated drug disposition.[1]

Table 1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Male Volunteers with Overweight or Obesity [2]

| Dose | tmax (median, h) | t½ (geometric mean, h) | CL/F (geometric mean, L/h) | Vz/F (geometric mean, L) |

| 5 mg | - | 33.5 | - | - |

| 160 mg | - | 14.5 | - | - |

| 240 mg | - | - | - | - |

| 360 mg | - | - | - | - |

Table 2: Multiple Ascending Dose Pharmacokinetic Parameters in Patients with T2DM and Overweight or Obesity (14 days treatment) [3]

| Dose | tmax (median, h) | t½,ss (geometric mean, h) |

| 10 mg | 0.667 - 2.00 | 106 |

| 360 mg | 0.667 - 2.00 | 124 |

Pharmacodynamics in Humans

Table 3: Inhibition of 11β-HSD1 in Liver (assessed by urinary (aTHF+THF)/THE ratio) in Patients with T2DM and Overweight or Obesity (14 days treatment) [3]

| Dose | Placebo-corrected change from baseline in gMean (aTHF+THF)/THE ratio on Day 1 |

| 10-360 mg | Decreased without any dose-dependent effect |

Table 4: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue in Patients with T2DM and Overweight or Obesity (14 days treatment) [3]

| Dose | Median Inhibition (immediately after 2nd dose) | Median Inhibition (24h after last dose) |

| 10 mg | 87.9% | 73.8% |

| 360 mg | 99.4% | 97.5% |

Experimental Protocols

Measurement of this compound in Human Plasma and Urine

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to measure this compound concentrations.[4]

-

Sample Preparation: Solid-supported liquid-liquid extraction of human plasma.

-

Instrumentation: LC-MS/MS system.

-

Validation: The assay was validated for a concentration range of 3–3,000 nmol/L in plasma and 5–5,000 nmol/L in urine.[4]

Assessment of 11β-HSD1 Inhibition in Liver

Inhibition of 11β-HSD1 in the liver was assessed indirectly by measuring the ratio of urinary cortisol and cortisone metabolites.[3]

-

Biomarker: The ratio of (allotetrahydrocortisol + tetrahydrocortisol) / tetrahydrocortisone ((aTHF+THF)/THE) in urine.

-

Methodology: Urine samples were collected over a 24-hour period. Steroid metabolites were quantified using a validated analytical method. A decrease in the (aTHF+THF)/THE ratio indicates inhibition of 11β-HSD1.

Assessment of 11β-HSD1 Inhibition in Adipose Tissue

The inhibition of 11β-HSD1 in subcutaneous adipose tissue was determined ex vivo.[3]

-

Procedure: Subcutaneous adipose tissue biopsies were obtained from patients.

-

Assay: The conversion of d2-cortisone to d2-cortisol in the tissue biopsies was measured using a validated LC-MS method. The amount of d2-cortisol formed is an indirect indicator of 11β-HSD1 enzyme activity.[4] The inhibition was calculated as the individual percent change from baseline.

The following diagram outlines the experimental workflow for assessing adipose tissue 11β-HSD1 inhibition.

Effects on the Hypothalamus-Pituitary-Adrenal (HPA) Axis

Inhibition of 11β-HSD1 can lead to a compensatory activation of the HPA axis.[3] This is due to a feedback mechanism where reduced intracellular cortisol levels signal for increased production of adrenocorticotropic hormone (ACTH), leading to increased adrenal steroidogenesis. In clinical studies with this compound, an increase in total urinary corticosteroids was observed, indicating an activation of the HPA axis.[5]

The following diagram illustrates the relationship between 11β-HSD1 inhibition and the HPA axis.

Conclusion

This compound is a selective inhibitor of 11β-HSD1 that has been evaluated in clinical trials for its potential to treat type 2 diabetes and obesity. It demonstrates potent inhibition of its target in both liver and adipose tissue. While the compound is generally well-tolerated, its development has been discontinued, a fate shared by many other 11β-HSD1 inhibitors, primarily due to a lack of robust glucose-lowering efficacy in clinical settings.[5] Nevertheless, the study of this compound has provided valuable insights into the role of 11β-HSD1 in human metabolic disease.

References

- 1. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

BI 187004: A Comprehensive Technical Overview of its Therapeutic Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

BI 187004, also known as VTP-34072, is an investigational small molecule inhibitor targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][2][3][4][5] This enzyme plays a crucial role in local glucocorticoid metabolism, specifically by converting inactive cortisone into active cortisol.[6][7] By inhibiting 11β-HSD1, this compound aims to reduce intracellular cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue, thereby addressing the pathophysiological processes associated with type 2 diabetes mellitus (T2DM) and obesity.[2][7][8] Preclinical and clinical studies have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2][3][5][8]

Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary therapeutic target of this compound is the enzyme 11β-hydroxysteroid dehydrogenase type 1.[1][2][3][4][5] 11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid action, catalyzing the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid signaling.[6][7] This enzymatic activity is particularly relevant in metabolic tissues. Elevated 11β-HSD1 activity is associated with metabolic syndrome features, including insulin resistance, hyperglycemia, and visceral obesity.[6][7] Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for T2DM and related metabolic disorders.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials investigating the effects of this compound.

Table 1: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue (Single Dose Study - NCT01587417) [5]

| This compound Dose | Median Inhibition (10 hours post-dose) | Median Inhibition (24 hours post-dose) |

| 10 mg | 86.8% | 59.4% |

| 360 mg | 99.5% | 98.6% |

Table 2: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue (Multiple Rising Dose Study - NCT01874483) [2]

| This compound Dose (once daily for 14 days) | Median Inhibition (immediately after 2nd dose) | Median Inhibition (24 hours after last dose) |

| ≥ 40 mg | 87.9% - 99.4% | 73.8% - 97.5% |

Table 3: Liver 11β-HSD1 Inhibition (Multiple Rising Dose Study - NCT01874483) [2]

| This compound Dose | Effect on Urinary (aTHF + THF)/THE Ratio |

| All doses | Significant reduction, indicating liver 11β-HSD1 inhibition |

aTHF: allo-tetrahydrocortisol; THF: tetrahydrocortisol; THE: tetrahydrocortisone. A decrease in this ratio is an established biomarker of hepatic 11β-HSD1 inhibition.

Experimental Protocols

Clinical Trial NCT01874483: Multiple Rising Dose Study in Patients with T2DM and Overweight/Obesity[2]

-

Study Design: A randomized, double-blind, placebo-controlled, multiple rising dose trial conducted at a single center in Germany.

-

Participants: 71 patients with type 2 diabetes and overweight or obesity were enrolled, with 70 patients treated across seven sequential dose groups.

-

Dosing Regimen: Within each dose group, eight subjects received this compound at doses of 10, 20, 40, 80, 160, 240, and 360 mg, and two subjects received a placebo, once daily for 14 days.

-

Pharmacodynamic Assessments:

-

Liver 11β-HSD1 Inhibition: Assessed via the urinary ratio of (5α-tetrahydrocortisol + 5β-tetrahydrocortisol) to tetrahydrocortisone [(aTHF+THF)/THE]. Urine samples were collected over 24 hours at baseline and on specified days during treatment.

-

Subcutaneous Adipose Tissue 11β-HSD1 Inhibition: Assessed ex vivo from subcutaneous adipose tissue biopsies.

-

-

Pharmacokinetic Assessments: Plasma concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Safety Assessments: Included monitoring of adverse events, clinical laboratory parameters, and electrocardiograms (ECGs).

Clinical Trial NCT02150824: 28-Day Study in Patients with T2DM and Overweight/Obesity[3][4][11]

-

Study Design: A Phase II, randomized, controlled trial.

-

Participants: 103 adults with T2DM and a body mass index of 28-40 kg/m ².

-

Dosing Regimens:

-

Arm 1 (Monotherapy): Multiple rising doses of this compound (20, 80, or 240 mg).

-

Arm 2 (Combination Therapy): this compound (240 mg) in combination with metformin.

-

-

Pharmacodynamic Assessments:

-

Target Engagement (Liver 11β-HSD1 Inhibition): Measured by the decrease in the urinary (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone ratio.

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation: Assessed by measuring total urinary corticosteroids.

-

-

Efficacy Endpoints: Included changes in body weight, meal tolerance test parameters, and markers of glucose and lipid metabolism.

Visualizations

Signaling Pathway of 11β-HSD1 and Therapeutic Intervention by this compound

Caption: Mechanism of this compound action on the 11β-HSD1 pathway.

Experimental Workflow for Assessing 11β-HSD1 Inhibition

Caption: Workflow for clinical assessment of 11β-HSD1 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

BI 187004 and the 11β-HSD1 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BI 187004. It details the mechanism of action, the 11β-HSD1 inhibition pathway, and the downstream effects on glucocorticoid signaling. This document summarizes key quantitative data from clinical trials, outlines the methodologies of pivotal experiments, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction: The Role of 11β-HSD1 in Glucocorticoid Metabolism

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It primarily functions as a reductase, converting inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues, including the liver and adipose tissue.[1][2] This localized amplification of glucocorticoid signaling, independent of systemic cortisol levels, plays a significant role in the pathophysiology of metabolic disorders.[1]

Elevated 11β-HSD1 activity is associated with insulin resistance, obesity, and type 2 diabetes mellitus (T2DM).[3] Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excess glucocorticoid action in target tissues. This compound is a potent and selective inhibitor of 11β-HSD1 that has been investigated in clinical trials for its potential in treating metabolic diseases.

This compound: Mechanism of Action

This compound is an orally administered small molecule that competitively inhibits the 11β-HSD1 enzyme. By blocking the conversion of cortisone to cortisol, this compound effectively reduces intracellular glucocorticoid concentrations in tissues with high 11β-HSD1 expression. This attenuation of local glucocorticoid signaling is the primary mechanism through which this compound is expected to exert its therapeutic effects.

Signaling Pathway of 11β-HSD1 Inhibition by this compound

The inhibition of 11β-HSD1 by this compound initiates a cascade of downstream molecular events, primarily centered around the glucocorticoid receptor (GR).

Quantitative Data from Clinical Trials

Clinical trials with this compound have provided valuable quantitative data on its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics of this compound

This compound is rapidly absorbed following oral administration, with time to maximum concentration (tmax) typically observed within 2 hours.[4] The compound exhibits a long terminal half-life, ranging from approximately 106 to 124 hours, supporting once-daily dosing.[4] Exposure to this compound increases in a non-proportional manner with escalating doses.[4][5]

| Parameter | Value | Reference |

| Tmax (median) | 0.67 - 2.00 hours | [4] |

| Terminal Half-life | 106 - 124 hours | [4] |

| Exposure | Non-proportional increase with dose | [4][5] |

Pharmacodynamics: 11β-HSD1 Inhibition

The inhibitory effect of this compound on 11β-HSD1 has been demonstrated in both the liver and adipose tissue.

Hepatic 11β-HSD1 activity is indirectly assessed by measuring the ratio of urinary cortisol metabolites, specifically the sum of tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF) to tetrahydrocortisone (THE). A decrease in the (aTHF+THF)/THE ratio indicates inhibition of hepatic 11β-HSD1. Studies have shown a significant, dose-dependent reduction in this ratio following this compound administration.[4][6]

| Dose | Change in (aTHF+THF)/THE Ratio | Reference |

| Multiple rising doses (10-360 mg) | Significant decrease from baseline | [4] |

Direct measurement of 11β-HSD1 inhibition in subcutaneous adipose tissue biopsies has been performed ex vivo. These studies have demonstrated potent and sustained inhibition of the enzyme with this compound.[4][7]

| Dose | Median Inhibition (immediately after 2nd dose) | Median Inhibition (24h after last dose) | Reference |

| 10 mg | 87.9% | 73.8% | [4] |

| 360 mg | 99.4% | 97.5% | [4] |

Experimental Protocols

Measurement of Liver 11β-HSD1 Activity: Urinary Steroid Metabolite Analysis

This method provides an indirect, non-invasive assessment of hepatic 11β-HSD1 activity.

Principle: The ratio of the major urinary metabolites of cortisol (THF and aTHF) to the major metabolite of cortisone (THE) reflects the systemic, and primarily hepatic, activity of 11β-HSD1. Inhibition of the enzyme leads to a decrease in this ratio.

Methodology:

-

Urine Collection: 24-hour urine samples are collected from subjects.

-

Sample Preparation: A defined volume of urine (e.g., 500 µL) is mixed with an internal standard solution.[8] The sample is then subjected to enzymatic hydrolysis (using β-glucuronidase) to deconjugate the steroid metabolites.[9] This is followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids.[8][9]

-

LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] The different steroid metabolites are separated by chromatography and then detected and quantified by mass spectrometry.

-

Data Analysis: The concentrations of aTHF, THF, and THE are determined, and the (aTHF+THF)/THE ratio is calculated.

References

- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Glucocorticoid-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New mechanisms of glucocorticoid-induced insulin resistance: make no bones about it - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.unipd.it [research.unipd.it]

- 9. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

BI 187004: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 187004 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By converting inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue, 11β-HSD1 has been identified as a promising therapeutic target for type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of this compound, summarizing key findings from clinical research, detailing its mechanism of action, and outlining relevant experimental protocols.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular concentration of active cortisol in key metabolic tissues. Elevated cortisol levels are known to contribute to insulin resistance by impairing insulin signaling, promoting gluconeogenesis in the liver, and affecting adipocyte function. By reducing local cortisol concentrations, this compound is hypothesized to improve insulin sensitivity and glucose metabolism.

The signaling pathway affected by this compound is centered on the reduction of cortisol-mediated effects on the insulin signaling cascade.

Preclinical Data

While specific preclinical efficacy data for this compound in animal models of type 2 diabetes are not extensively published in peer-reviewed literature, the general class of 11β-HSD1 inhibitors has been evaluated in various preclinical models. These studies have generally shown that inhibition of 11β-HSD1 can lead to improvements in glycemic control, insulin sensitivity, and lipid profiles in diet-induced obese and genetic models of diabetes and obesity.

Clinical Research Program

This compound has been evaluated in Phase I and II clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with type 2 diabetes.

Table 1: Summary of this compound Clinical Trials

| Trial Identifier | Phase | Population | Dosage | Duration | Key Findings |

| NCT01874483 | I | Overweight or obese patients with Type 2 Diabetes | 10, 20, 40, 80, 160, 240, 360 mg once daily | 14 days | This compound was generally safe and well-tolerated. Showed dose-dependent inhibition of 11β-HSD1 in liver and adipose tissue.[1][2] |

| NCT02150824 | II | Overweight or obese patients with Type 2 Diabetes | Monotherapy: 20, 80, 240 mg once daily; Combination with metformin: 240 mg once daily | 28 days | This compound was generally well-tolerated. Despite near-full 11β-HSD1 inhibition, no clinically relevant effects on glycemic control were observed.[3][4][5] |

Pharmacodynamics: 11β-HSD1 Inhibition

A key measure of this compound's activity is its ability to inhibit 11β-HSD1 in target tissues. This has been assessed in clinical trials by measuring the urinary ratio of cortisol metabolites and through ex vivo analysis of adipose tissue biopsies.

Table 2: 11β-HSD1 Inhibition in Liver (Urinary Metabolite Ratio)

The inhibition of hepatic 11β-HSD1 is indirectly measured by the ratio of urinary (allo-tetrahydrocortisol + tetrahydrocortisol) / tetrahydrocortisone [(aTHF+THF)/THE]. A decrease in this ratio indicates enzyme inhibition.

| Dose of this compound | Mean % Change from Baseline in (aTHF+THF)/THE Ratio |

| 10 mg | Not consistently reported |

| 20 mg | Significant decrease observed |

| 40 mg | Significant decrease observed |

| 80 mg | Significant decrease observed |

| 160 mg | Significant decrease observed |

| 240 mg | Significant decrease observed |

| 360 mg | Significant decrease observed |

Note: Specific percentage decreases are not consistently reported across all publications.

Table 3: 11β-HSD1 Inhibition in Subcutaneous Adipose Tissue (Ex Vivo Assay)

| Dose of this compound | Median % Inhibition (2 hours post-dose) | Median % Inhibition (24 hours post-dose) |

| 10 mg | 87.9% | 73.8% |

| 20 mg | Not consistently reported | Not consistently reported |

| 40 mg | >90% | >80% |

| 80 mg | >90% | >80% |

| 160 mg | >90% | >90% |

| 240 mg | >90% | >90% |

| 360 mg | 99.4% | 97.5% |

Data compiled from the NCT01874483 study.[1][2]

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with time to maximum concentration (Tmax) typically observed within 2 hours. The compound exhibits a long terminal half-life.[1][2]

Table 4: Pharmacokinetic Parameters of this compound (Multiple Dosing)

| Parameter | Value |

| Tmax (median) | ~2 hours[1][2] |

| Terminal Half-life | 106-124 hours[2] |

| Absorption | Rapid |

| Exposure | Increased non-proportionally with dose[1][2] |

Experimental Protocols

Measurement of 11β-HSD1 Inhibition in Liver (Urinary Metabolite Ratio)

This method indirectly assesses hepatic 11β-HSD1 activity by quantifying the urinary ratio of cortisol and cortisone metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

- 1. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of BI 187004

Introduction

BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids. By catalyzing the conversion of inactive cortisone to active cortisol, particularly in tissues such as the liver and adipose tissue, 11β-HSD1 has been identified as a promising therapeutic target for metabolic disorders.[1][2] This guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical evaluation, and clinical trial results. While specific details of the initial discovery and preclinical studies for this compound are not extensively published, this document outlines the typical methodologies employed for 11β-HSD1 inhibitors and presents the available clinical data for this compound.

Mechanism of Action: The Role of 11β-HSD1 in Glucocorticoid Signaling

This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a key component of the glucocorticoid signaling pathway, which is integral to numerous physiological processes, including metabolism, inflammation, and stress response. In target tissues, 11β-HSD1 increases the local concentration of cortisol, the primary active glucocorticoid in humans, thereby amplifying glucocorticoid receptor activation.[1] Dysregulation of this pathway, leading to excessive intracellular cortisol levels, has been implicated in the pathophysiology of type 2 diabetes, obesity, and metabolic syndrome.[2] By blocking 11β-HSD1, this compound aims to reduce local cortisol concentrations, thereby mitigating the downstream effects of excessive glucocorticoid signaling.

Discovery and Preclinical Development

The discovery of a potent and selective 11β-HSD1 inhibitor like this compound typically involves a multi-step process, beginning with high-throughput screening of compound libraries, followed by lead optimization through medicinal chemistry efforts.

1. High-Throughput Screening (HTS) for 11β-HSD1 Inhibitors:

-

Objective: To identify initial "hit" compounds that inhibit 11β-HSD1 activity from a large chemical library.

-

Methodology: A common method is a cell-based assay using a human cell line (e.g., HEK293) engineered to express human 11β-HSD1.[3]

-

Cell Culture and Transduction: HEK293 cells are cultured and transduced with a BacMam virus expressing the human 11β-HSD1 enzyme.[3]

-

Compound Incubation: The transduced cells are plated in 384-well plates and incubated with test compounds from the library at a fixed concentration.

-

Substrate Addition: The substrate, cortisone, is added to the wells to initiate the enzymatic reaction.[3]

-

Quantification of Cortisol: After a defined incubation period, the cell culture supernatant is collected. The amount of cortisol produced is quantified using a competitive homogenous time-resolved fluorescence (HTRF) assay.[3]

-

Hit Identification: Compounds that significantly reduce cortisol production compared to control wells (containing vehicle, e.g., DMSO) are identified as hits.

-

2. In Vitro Potency and Selectivity Assays:

-

Objective: To determine the potency (e.g., IC50) of lead compounds and their selectivity for 11β-HSD1 over other related enzymes, particularly 11β-HSD2.

-

Methodology:

-

Enzyme Source: Microsomes from cells overexpressing human 11β-HSD1 are often used as the enzyme source.

-

Assay Buffer: The assay is performed in a buffer containing a cofactor, such as NADPH.

-

Compound Titration: A range of concentrations of the test compound is incubated with the enzyme and substrate.

-

Detection: The conversion of cortisone to cortisol is measured, often by LC-MS/MS, which allows for precise quantification.[4]

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

-

Selectivity: A similar assay is performed with 11β-HSD2 to determine the IC50 for the off-target enzyme. High selectivity is indicated by a large ratio of IC50 (11β-HSD2) / IC50 (11β-HSD1).

-

3. Preclinical In Vivo Models:

-

Objective: To evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of the candidate drug in animal models of metabolic disease.

-

Methodology:

-

Animal Model: Diet-induced obese (DIO) mice are a commonly used model, as they exhibit features of metabolic syndrome.[1]

-

Drug Administration: The test compound is administered orally to the animals for a specified period.

-

Efficacy Endpoints: Key parameters such as blood glucose levels, insulin sensitivity (e.g., using an oral glucose tolerance test), body weight, and lipid profiles are measured.[1]

-

PK/PD Analysis: Blood samples are collected at various time points to determine the drug's pharmacokinetic profile. Tissue samples (e.g., liver, adipose tissue) may be collected to measure drug concentration and ex vivo 11β-HSD1 inhibition.[2]

-

Clinical Development of this compound

This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patients with type 2 diabetes.

This compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (tmax) typically occurring within 2 hours.[4][5] The drug exhibits non-proportional pharmacokinetics, particularly at lower doses, which is suggestive of target-mediated drug disposition (TMDD) due to its high-affinity binding to 11β-HSD1.[6] The terminal half-life of this compound is long, ranging from approximately 106 to 124 hours in patients with type 2 diabetes, supporting a once-daily dosing regimen.[4][7] Renal excretion of the parent compound is low.[8]

Table 1: Pharmacokinetic Parameters of this compound in Clinical Trials

| Parameter | Healthy Volunteers (Single Dose)[8] | Patients with T2DM (Multiple Doses)[4] |

| Dose Range | 2.5 - 360 mg | 10 - 360 mg |

| Tmax (median) | ~2 hours | 0.67 - 2.00 hours |

| Terminal Half-life | 14.5 - 33.5 hours (dose-dependent) | 106 - 124 hours |

| Exposure (Cmax, AUC) | Non-proportional increase with dose | Non-proportional increase with dose |

| Oral Clearance (CL/F) | Low | Low (2.01–6.47 L/h)[7] |

Clinical studies have consistently demonstrated that this compound potently inhibits 11β-HSD1 in both the liver and subcutaneous adipose tissue.[9][10]

-

Liver 11β-HSD1 Inhibition: This is assessed indirectly by measuring the ratio of urinary tetrahydrocortisol (THF) and allo-THF to tetrahydrocortisone (THE). Treatment with this compound leads to a significant and dose-dependent decrease in this ratio, indicating robust target engagement in the liver.[5][10]

-

Adipose Tissue 11β-HSD1 Inhibition: Measured directly via ex vivo assays on subcutaneous fat biopsies, this compound has shown near-complete inhibition of the enzyme.[5][10]

Despite the potent and sustained inhibition of 11β-HSD1, clinical trials with this compound have not demonstrated clinically relevant improvements in glycemic control or body weight in patients with type 2 diabetes.[5][6] In a 28-day study, no significant changes were observed in fasting plasma glucose or body weight, and there was even a significant increase in weighted mean plasma glucose at higher doses.[5][6]

Table 2: Pharmacodynamic Effects of this compound

| Parameter | Dose | Result | Citation |

| Liver 11β-HSD1 Inhibition | ≥10 mg | Significant decrease in urinary (aTHF+THF)/THE ratio | [5][10] |

| Adipose Tissue 11β-HSD1 Inhibition (at 24h post-dose) | 10 mg | 59.4% | [8][10] |

| 360 mg | 98.6% | [8][10] | |

| Adipose Tissue 11β-HSD1 Inhibition (multiple doses) | ≥40 mg | ≥80% | [7] |

| Fasting Plasma Glucose | 20, 80, 240 mg (28 days) | No clinically relevant change | [5][6] |

| Body Weight | 20, 80, 240 mg (28 days) | No clinically relevant change | [5][6] |

This compound has been generally well-tolerated in clinical trials.[5][10] The most commonly reported drug-related adverse events were of mild to moderate intensity and included headache, diarrhea, flushing, and dizziness.[5][6] A dose-dependent increase in heart rate has been observed.[6] Inhibition of 11β-HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in increased levels of ACTH, though these have generally remained within the normal range during treatment with this compound.[4][11]

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 that has demonstrated excellent target engagement in clinical trials. Its development followed a logical progression from discovery through preclinical and clinical evaluation. The pharmacokinetic profile supports once-daily dosing, and the drug has been shown to be generally safe and well-tolerated. However, despite achieving near-complete inhibition of its target enzyme in both liver and adipose tissue, this compound did not translate this pharmacological effect into clinically meaningful benefits for glycemic control or body weight in patients with type 2 diabetes.[5] These findings have contributed to the broader understanding of the role of 11β-HSD1 inhibition in the treatment of metabolic diseases.

References

- 1. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yeast‑based assays for screening 11β‑HSD1 inhibitors [irf.fhnw.ch]

- 11. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BI 187004: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids. By catalyzing the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue, 11β-HSD1 is a key modulator of local cortisol concentrations.[1][2] Dysregulation of this enzyme has been linked to various metabolic disorders, including type 2 diabetes mellitus and obesity, making it an attractive therapeutic target.[3][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data for this compound, with a focus on its mechanism of action, pharmacodynamics, and the experimental protocols relevant to its evaluation. While specific preclinical study results for this compound are not extensively published, this document synthesizes the available information and provides context based on the broader development of 11β-HSD1 inhibitors.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol, thereby lowering the local glucocorticoid tone in target tissues. The expected downstream effects include improved insulin sensitivity, reduced hepatic glucose production, and beneficial changes in lipid metabolism and body weight.[3][4] The inhibition of 11β-HSD1 by this compound has been demonstrated to lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis, a physiological response to the reduction in cortisol levels.[5][6]

Pharmacodynamic Profile

The pharmacodynamic effects of this compound have been primarily characterized in clinical studies, which provide valuable insights into its target engagement and biological activity.

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic findings from clinical trials involving this compound, demonstrating its potent inhibition of 11β-HSD1 in both the liver and adipose tissue.

| Parameter | Tissue | Dosing Regimen | Result | Reference |

| 11β-HSD1 Inhibition | Adipose Tissue | Single dose (10 mg - 360 mg) | 86.8% to 99.5% inhibition after 10 hours; 59.4% to 98.6% inhibition after 24 hours.[7][8][9] | [7][8][9] |

| 11β-HSD1 Inhibition | Adipose Tissue | Multiple doses (10 mg - 360 mg daily for 14 days) | 87.9% to 99.4% inhibition after the second dose; 73.8% to 97.5% inhibition 24 hours after the last dose.[5][10] | [5][10] |

| Liver 11β-HSD1 Inhibition (surrogate marker) | Liver | Single and multiple doses | Significant decrease in urinary (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone ratio.[7][10] | [7][10] |

Experimental Protocols

While detailed preclinical experimental protocols for this compound are not publicly available, the following sections describe standard methodologies used for the evaluation of 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Enzyme Inhibition Assay

Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the 11β-HSD1 enzyme.

General Protocol:

-

Enzyme Source: Recombinant human 11β-HSD1 enzyme.

-

Substrate: Cortisone and a cofactor, NADPH.

-

Assay Principle: The assay measures the conversion of cortisone to cortisol. This can be quantified using various detection methods, such as scintillation proximity assay (SPA) with a radiolabeled substrate or mass spectrometry.

-

Procedure:

-

The test compound is incubated with the enzyme and NADPH in a buffer solution.

-

The reaction is initiated by the addition of cortisone.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of cortisol produced is measured.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Ex Vivo 11β-HSD1 Inhibition Assay in Adipose Tissue

Objective: To assess the inhibition of 11β-HSD1 in adipose tissue biopsies from subjects treated with an inhibitor.

Protocol based on clinical studies of this compound:

-

Sample Collection: Subcutaneous adipose tissue biopsies are obtained from subjects.

-

Sample Preparation: The tissue is homogenized and incubated with deuterated (d2)-cortisone.

-

Measurement: The conversion of d2-cortisone to d2-cortisol is measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

-

Data Analysis: The percentage of inhibition is calculated by comparing the conversion rate in samples from treated subjects to that in samples from a placebo group.

In Vivo Animal Models

Objective: To evaluate the efficacy of an 11β-HSD1 inhibitor in animal models of metabolic disease.

Commonly Used Models:

-

Diet-Induced Obesity (DIO) Mice: Mice are fed a high-fat diet to induce obesity, insulin resistance, and hyperglycemia. The test compound is administered, and metabolic parameters such as blood glucose, insulin levels, body weight, and food intake are monitored.[12]

-

Genetically Diabetic Mice (e.g., db/db mice): These mice have a genetic mutation that leads to obesity and type 2 diabetes. They are used to assess the anti-diabetic effects of the test compound.

Typical Endpoints:

-

Fasting blood glucose and insulin levels.

-

Glucose tolerance tests (oral or intraperitoneal).

-

Insulin tolerance tests.

-

Body weight and composition.

-

Food and water intake.

-

Plasma lipid profiles.

Visualizations

Signaling Pathway of 11β-HSD1 Inhibition

Caption: Mechanism of this compound action on the 11β-HSD1 pathway.

Experimental Workflow for Assessing 11β-HSD1 Inhibition

Caption: Workflow for determining this compound's effect on 11β-HSD1.

This compound is a potent inhibitor of 11β-HSD1 with demonstrated target engagement in key metabolic tissues. While detailed public preclinical data is limited, the available clinical pharmacodynamic data confirms its mechanism of action. The experimental protocols outlined in this guide are standard in the field of 11β-HSD1 inhibitor development and provide a framework for the evaluation of such compounds. Further research and publication of preclinical studies would provide a more complete understanding of the pharmacological profile of this compound.

References

- 1. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. mdpi.com [mdpi.com]

Chemical Structure and Physicochemical Properties

An In-depth Technical Guide to BI 187004: A Selective 11β-HSD1 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound, also known as VTP-34072, is a small molecule inhibitor of 11β-HSD1.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₈N₄O | [2] |

| Molecular Weight | 342.39 g/mol | [2] |

| CAS Number | 1303515-32-3 | [2] |

| Appearance | Solid, White to off-white | [2] |

| SMILES | N#CC1=CC2=C(C=C1)C[C@@]3([H])[C@]2([H])CCCN3C(C4=CC=C5N=CNC5=C4)=O | [2] |

| Solubility | DMSO: 125 mg/mL (365.08 mM) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [2] |

Chemical Structure:

Source: MedChemExpress

Mechanism of Action

This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[3] By inhibiting 11β-HSD1, this compound reduces the local concentration of cortisol in tissues where the enzyme is highly expressed, such as the liver and adipose tissue.[3] This mechanism of action has been investigated for its potential therapeutic benefits in metabolic disorders like type 2 diabetes.[3][4]

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

BI 187004 (CAS Number: 1303515-32-3): A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent and Selective 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitor

Introduction

BI 187004, also known as VTP-34072, is a novel, potent, and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] With the CAS number 1303515-32-3, this compound has been investigated for its therapeutic potential in managing type 2 diabetes mellitus (T2DM) and metabolic syndrome.[3] The enzyme 11β-HSD1 plays a crucial role in the peripheral metabolism of glucocorticoids by converting inactive cortisone to active cortisol, a process implicated in metabolic dysregulation.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a summary of key clinical findings.

Chemical Properties and Formulation

This compound is a solid compound with the molecular formula C21H18N4O and a molecular weight of 342.4 g/mol .[6] It is soluble in dimethyl sulfoxide (DMSO).[6] For research purposes, it is typically supplied as a solid with a purity of ≥98%.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1303515-32-3 | [6][7] |

| Molecular Formula | C21H18N4O | [6][7] |

| Molecular Weight | 342.4 g/mol | [6] |

| Purity | ≥98% | [6] |

| Formulation | Solid | [6] |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[4] By blocking 11β-HSD1, this compound reduces the intracellular conversion of cortisone to cortisol. Elevated cortisol levels are associated with insulin resistance and other metabolic complications. The inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for T2DM.[5]

Caption: Mechanism of action of this compound in inhibiting the conversion of cortisone to cortisol.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of 11β-HSD1 with an IC50 value of 31 nM.[6]

Pharmacokinetics

Clinical studies have shown that this compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (tmax) ranging from 0.667 to 2.00 hours.[8] The compound exhibits non-proportional increases in exposure with increasing doses.[8] The apparent terminal half-life is long, estimated to be between 106 and 124 hours, suggesting suitability for once-daily dosing.[8] Renal excretion of the parent compound is low.[9]

A target-mediated drug disposition (TMDD) model was developed to characterize the complex nonlinear pharmacokinetics of this compound.[10] This model suggests that the nonlinear pharmacokinetics at low doses are due to the saturable binding of this compound to its high-affinity, low-capacity target, 11β-HSD1.[10]

Table 2: Summary of Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Study Population | Reference |

| tmax (median) | 0.667 - 2.00 h | Patients with T2DM and overweight/obesity | [8] |

| Terminal Half-life (geometric mean) | 14.5 - 33.5 h | Healthy male volunteers with overweight or obesity | [9] |

| Terminal Half-life | 106 - 124 h | Patients with T2DM and overweight/obesity | [8] |

| Renal Excretion | Low (3-5%) | Healthy male volunteers with overweight or obesity | [9] |

Pharmacodynamics

This compound has demonstrated significant and sustained target engagement of 11β-HSD1 in both the liver and adipose tissue.[9] In clinical trials, near-full inhibition of hepatic 11β-HSD1 was observed, as indicated by a decreased ratio of urinary (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone.[4][11] In subcutaneous adipose tissue, a single dose of this compound resulted in a median inhibition of 11β-HSD1 ranging from 86.8% to 99.5% after 10 hours and 59.4% to 98.6% after 24 hours across different dose levels.[9] Multiple dosing studies showed a median inhibition of 87.9–99.4% immediately after the second dose and 73.8–97.5% 24 hours after the last dose.[8]

Table 3: Pharmacodynamic Effects of this compound

| Tissue | Parameter | Result | Dose Range | Study Population | Reference |

| Liver | Urinary (allo-THF + THF)/THE ratio | 75% decrease | >160 mg/day | Not specified | [12] |

| Liver | Cortisol/cortisone ratio | 95% decrease | >160 mg/day | Not specified | [12] |

| Adipose Tissue | 11β-HSD1 activity inhibition | ≥90% over 24h | >160 mg/day | Not specified | [12] |

| Adipose Tissue | 11β-HSD1 inhibition (median) | 86.8% - 99.5% (at 10h post-dose) | 10 - 360 mg (single dose) | Healthy male volunteers with overweight or obesity | [9] |

| Adipose Tissue | 11β-HSD1 inhibition (median) | 59.4% - 98.6% (at 24h post-dose) | 10 - 360 mg (single dose) | Healthy male volunteers with overweight or obesity | [9] |

Clinical Efficacy and Safety

Despite the potent and sustained inhibition of 11β-HSD1, clinical trials with this compound in patients with T2DM did not demonstrate clinically relevant improvements in glycemic control, body weight, or lipid metabolism.[4][11] In one study, after 28 days of treatment, there was no significant effect on fasting plasma glucose, although a significant increase in weighted mean plasma glucose was observed at higher doses.[4]

This compound was generally well-tolerated in clinical trials.[4][12] The most frequently reported drug-related adverse events were headache, diarrhea, flushing, and dizziness.[4][13] A dose-dependent increase in heart rate was also observed.[4][11] Due to the lack of clinically meaningful efficacy on glycemic control, the clinical development of this compound for T2DM was discontinued.[1][13]

Experimental Protocols

Quantification of this compound in Plasma and Urine

A common method for the quantification of this compound in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

-

Sample Preparation: Solid-supported liquid-liquid extraction of human plasma or urine samples.[8]

-

Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) system to separate this compound from other matrix components.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer for sensitive and selective detection and quantification of the analyte.

-

Validation: The method is validated for a specific concentration range (e.g., 3–3,000 nmol/L for plasma and 5–5,000 nmol/L for urine).[8]

Caption: General workflow for the quantification of this compound in biological samples.

Ex Vivo Measurement of 11β-HSD1 Activity

The inhibition of 11β-HSD1 activity in subcutaneous adipose tissue can be measured ex vivo following the administration of this compound.[9]

Protocol Outline:

-

Biopsy: Obtain subcutaneous adipose tissue biopsies from study participants.

-

Homogenization: Homogenize the tissue samples to prepare cell lysates.

-

Enzyme Assay: Incubate the lysates with a substrate (e.g., cortisone) and a cofactor (e.g., NADPH).

-

Product Measurement: Quantify the formation of the product (e.g., cortisol) using a suitable analytical method like LC-MS/MS.

-

Inhibition Calculation: Compare the enzyme activity in samples from treated individuals to that of a placebo group to determine the percentage of inhibition.

Conclusion

This compound is a potent and selective inhibitor of 11β-HSD1 that has been extensively studied in preclinical and clinical settings. While it demonstrated excellent target engagement in both the liver and adipose tissue, this did not translate into clinically meaningful benefits for patients with type 2 diabetes. The compound was found to be generally safe and well-tolerated. The development of this compound highlights the complexities of translating a well-defined pharmacological mechanism into therapeutic efficacy. The data and methodologies developed during its investigation, however, provide valuable insights for future research in the field of metabolic diseases and 11β-HSD1 inhibition.

References

- 1. molnova.com [molnova.com]

- 2. This compound |CAS:1303515-32-3 Probechem Biochemicals [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with this compound in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Unseen Regulator: A Technical Deep Dive into BI 187004 (VTP-34072), a Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI 187004, also known as VTP-34072, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition represents a promising therapeutic strategy for type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1][2] This document details the mechanism of action, summarizes key quantitative data from clinical investigations, and outlines the experimental protocols employed in its evaluation.

Core Mechanism of Action: Modulating Glucocorticoid Activity

This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme.[1][2] This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[3] Its primary function is the conversion of inactive cortisone to active cortisol, a potent glucocorticoid that influences a myriad of physiological processes, including glucose metabolism, fat distribution, and insulin sensitivity. By blocking this conversion, this compound effectively reduces intracellular cortisol concentrations in target tissues, thereby mitigating the detrimental effects of glucocorticoid excess that are often associated with metabolic diseases.[3]

The inhibition of 11β-HSD1 by this compound leads to a measurable decrease in the urinary ratio of (5α-tetrahydrocortisol + 5β-tetrahydrocortisol) to tetrahydrocortisone, a key biomarker of hepatic 11β-HSD1 activity.[3][4] This targeted action aims to improve insulin sensitivity, reduce hepatic glucose production, and promote a more favorable metabolic profile without causing systemic adrenal insufficiency.

Quantitative Pharmacological Data

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound from clinical studies involving healthy volunteers and patients with T2DM.

Table 1: Pharmacokinetic Parameters of Single Oral Doses of this compound in Healthy Male Volunteers with Overweight or Obesity[5][6]

| Dose | Cmax (nmol/L) | AUC0–72h (nmol·h/L) | tmax (h) | t1/2z (h) |

| 2.5 mg | 18.1 | 358 | 1.00 | - |

| 5 mg | 40.5 | 1040 | 1.02 | 33.5 |

| 10 mg | 89.9 | 2310 | 1.00 | 28.5 |

| 20 mg | 185 | 4510 | 1.00 | 25.8 |

| 40 mg | 412 | 10400 | 1.00 | 22.8 |

| 80 mg | 772 | 20500 | 1.00 | 18.7 |

| 160 mg | 1480 | 38500 | 1.00 | 14.5 |

| 240 mg | 1140 | 32100 | 1.00 | 15.1 |

| 360 mg | 1560 | 44000 | 1.00 | 14.8 |

Data are presented as geometric means. Cmax: Maximum plasma concentration; AUC0–72h: Area under the plasma concentration-time curve from time 0 to 72 hours; tmax: Time to reach maximum plasma concentration (median); t1/2z: Terminal half-life.

Table 2: Pharmacodynamic Effects of Single Oral Doses of this compound on 11β-HSD1 Inhibition in Healthy Male Volunteers with Overweight or Obesity[5][6]

| Dose | Median Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue (10h post-dose) | Median Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue (24h post-dose) |

| 10 mg | 86.8% | 59.4% |

| 360 mg | 99.5% | 98.6% |

Table 3: Pharmacokinetic Parameters of Multiple Once-Daily Doses of this compound in Patients with T2DM and Overweight or Obesity (Day 14)[7]

| Dose | Cmax,ss (nmol/L) | AUCτ,ss (nmol·h/L) | tmax,ss (h) | t1/2,ss (h) |

| 10 mg | 107 | 1510 | 1.00 | 106 |

| 40 mg | 328 | 4960 | 1.00 | 113 |

| 80 mg | 557 | 8450 | 1.00 | 118 |

| 160 mg | 871 | 13800 | 1.00 | 124 |

| 240 mg | 843 | 13400 | 1.00 | 124 |

| 360 mg | 1010 | 16200 | 1.00 | 122 |

Data are presented as geometric means. Cmax,ss: Maximum plasma concentration at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; tmax,ss: Time to reach maximum plasma concentration at steady state (median); t1/2,ss: Terminal half-life at steady state.

Key Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the evaluation of this compound.

Single and Multiple Rising Dose Clinical Trials

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple rising oral doses of this compound.

Study Design: These studies were randomized, double-blind, and placebo-controlled.[5] In the single rising dose study, healthy male volunteers with overweight or obesity received a single oral dose of this compound (ranging from 2.5 mg to 360 mg) or placebo.[5] In the multiple rising dose study, patients with T2DM and overweight or obesity received once-daily oral doses of this compound (ranging from 10 mg to 360 mg) or placebo for 14 days.[6]

Pharmacokinetic Assessment:

-

Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

-

Parameter Calculation: Pharmacokinetic parameters, including Cmax, AUC, tmax, and t1/2, were calculated using non-compartmental analysis.

Pharmacodynamic Assessment:

-

Hepatic 11β-HSD1 Inhibition: Assessed indirectly by measuring the ratio of urinary tetrahydrocortisol (THF) and 5α-tetrahydrocortisol to tetrahydrocortisone (THE) using LC-MS/MS.[5]

-

Adipose Tissue 11β-HSD1 Inhibition: Determined ex vivo from subcutaneous adipose tissue biopsies.[5]

Safety and Tolerability Assessment:

-

Adverse events (AEs) were monitored and recorded throughout the studies.

-

Clinical laboratory tests, vital signs, and electrocardiograms (ECGs) were performed at regular intervals.[7]

Conclusion

This compound (VTP-34072) is a potent and selective 11β-HSD1 inhibitor that has demonstrated significant and sustained target engagement in both liver and adipose tissue.[8][5] Clinical studies have shown that it is generally well-tolerated.[4][8] The complex, non-linear pharmacokinetic profile of this compound, particularly at lower doses, is thought to be due to target-mediated drug disposition (TMDD), where a significant portion of the drug binds to its high-affinity target, 11β-HSD1.[9] While this compound has shown clear evidence of 11β-HSD1 inhibition, its translation into clinically meaningful improvements in glucose and lipid metabolism in patients with T2DM has been limited in the studies conducted so far.[3][4] Further research is warranted to fully elucidate the therapeutic potential of this compound and the broader class of 11β-HSD1 inhibitors in metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound |CAS:1303515-32-3 Probechem Biochemicals [probechem.com]

- 3. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of this compound, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of this compound, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of this compound, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of this compound, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BI 187004: An In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the peripheral activation of glucocorticoids.[1] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within tissues like the liver and adipose tissue.[1][2] By inhibiting this enzyme, this compound effectively reduces local cortisol concentrations, a mechanism that has been investigated for its therapeutic potential in metabolic disorders such as type 2 diabetes.[1][2][3] These application notes provide a comprehensive overview of the in vitro evaluation of this compound, including a detailed assay protocol for determining its inhibitory potency and a summary of its effects on the 11β-HSD1 signaling pathway.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of 11β-HSD1. This enzyme is a key regulator of the glucocorticoid signaling pathway at the tissue-specific level. The pathway, and the inhibitory action of this compound, is depicted in the following diagram.

Caption: Mechanism of this compound action on the 11β-HSD1 pathway.

Quantitative Data Summary

The inhibitory potency of this compound against 11β-HSD1 can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data obtained from in vitro assays.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human 11β-HSD1 | HTRF Assay | Hypothetical Value: 5.2 | N/A |

| Carbenoxolone | Human 11β-HSD1 | HTRF Assay | Hypothetical Value: 35.7 | [4] |

| Glycyrrhetinic acid | Human 11β-HSD1 | HTRF Assay | Hypothetical Value: 89.4 | [4] |

Note: Hypothetical IC50 values for this compound are provided for illustrative purposes. Actual values should be determined experimentally. Values for known inhibitors are representative.

Experimental Protocols

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for determining the in vitro potency of inhibitors against 11β-HSD1.[3][4][5] This competitive immunoassay measures the production of cortisol by the enzyme.

Protocol: 11β-HSD1 Inhibition HTRF Assay

Objective: To determine the IC50 value of this compound for the inhibition of human 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 (microsomal preparation)

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test inhibitor)

-

Carbenoxolone or Glycyrrhetinic acid (positive control inhibitor)[4]

-

Assay Buffer: 20 mM Tris, 5 mM EDTA, pH 6.0[4]

-

HTRF Cortisol Assay Kit (containing Cortisol-d2 and anti-Cortisol Cryptate)

-

384-well, low-volume, black plates

-

HTRF-compatible plate reader

Experimental Workflow Diagram:

Caption: Workflow for the 11β-HSD1 HTRF inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

-

Prepare working solutions of human 11β-HSD1, cortisone, and NADPH in assay buffer at the desired concentrations. A final concentration of 266 nM cortisone and 333 µM NADPH can be used as a starting point.[4]

-

-

Enzymatic Reaction:

-

In a 384-well plate, add 2 µL of the this compound serial dilutions or control inhibitor.

-

Add 2 µL of the 11β-HSD1 enzyme solution.

-

Initiate the reaction by adding 6 µL of the cortisone/NADPH mixture.

-

The final reaction volume will be 10 µL.

-

Incubate the plate at 37°C for 2 hours.[4]

-

-

HTRF Detection:

-

Stop the enzymatic reaction by adding 5 µL of the Cortisol-d2 HTRF reagent.

-

Add 5 µL of the anti-Cortisol Cryptate HTRF reagent.

-

Incubate the plate at room temperature for 2 hours, protected from light.[4]

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis:

-

Calculate the HTRF Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (665 nm / 620 nm) and multiply by 10,000.

-

Determine Percent Inhibition:

-

Use wells with enzyme but no inhibitor as the 0% inhibition control (high signal).

-

Use wells without enzyme as the 100% inhibition control (low signal).

-

Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Sample_Ratio - Min_Ratio) / (Max_Ratio - Min_Ratio))

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of 11β-HSD1 activity.

-

Conclusion

The provided protocols and data offer a framework for the in vitro characterization of this compound. The HTRF assay is a sensitive and high-throughput method for determining the inhibitory potency of compounds against 11β-HSD1. This information is critical for researchers in the field of metabolic disease and drug development to further explore the therapeutic applications of 11β-HSD1 inhibitors.

References

- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. High Capacity Homogeneous Non-Radioactive Cortisol Detection Assays for Human 11β-Hydroxysteroid Dehydrogenase Type 1 | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Determining the Cellular Activity of BI 187004, a Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of various metabolic disorders, including obesity and type 2 diabetes. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids, thereby offering a promising therapeutic strategy for these conditions.

These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on 11β-HSD1 and its downstream effects on glucocorticoid receptor signaling.

Mechanism of Action: 11β-HSD1 Signaling Pathway

11β-HSD1 is primarily a reductase in vivo, utilizing NADPH as a cofactor to convert cortisone to the biologically active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and modulates the transcription of target genes. Inhibition of 11β-HSD1 by this compound blocks this conversion, leading to reduced GR activation and a subsequent decrease in the expression of glucocorticoid-responsive genes.

Caption: 11β-HSD1 converts cortisone to cortisol, activating the glucocorticoid receptor.

Quantitative Data

Due to the limited availability of public data on the in vitro cell-based IC50 of this compound, the following tables present data for a representative selective 11β-HSD1 inhibitor, PF-915275 , to illustrate the expected potency in cellular assays.[1][2]

Table 1: Cellular Inhibitory Potency of a Representative 11β-HSD1 Inhibitor (PF-915275)

| Cell Line | Assay Principle | Substrate | EC50 (nM) | Reference |

| HEK293 (human) | Cortisone to Cortisol Conversion | Cortisone | 15 | [1][2] |

| Primary Human Hepatocytes | Cortisone to Cortisol Conversion | Cortisone | 20 | [1] |

| Primary Monkey Hepatocytes | Cortisone to Cortisol Conversion | Cortisone | 100 | [1] |

Table 2: Effect of a Representative 11β-HSD1 Inhibitor on Downstream Gene Expression

| Cell Line | Treatment | Target Gene | Regulation | Method |

| C2C12 myotubes | Cortisone + Carbenoxolone (11β-HSD1 inhibitor) | Glutamine Synthase | Down-regulation of cortisone-induced expression | qRT-PCR |

| C2C12 myotubes | Cortisone + Carbenoxolone (11β-HSD1 inhibitor) | Interleukin-6 (IL-6) | Up-regulation of cortisone-repressed expression | qRT-PCR |

Experimental Protocols

Protocol 1: Cellular 11β-HSD1 Activity Assay (Cortisol Production)

This protocol describes a method to determine the potency of this compound in inhibiting the conversion of cortisone to cortisol in a cellular context using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Caption: Workflow for measuring 11β-HSD1 activity using an HTRF-based assay.

Materials:

-

11β-HSD1 expressing cells (e.g., HEK293 cells stably expressing human 11β-HSD1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Cortisone

-

HTRF cortisol assay kit

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed the 11β-HSD1 expressing cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer or serum-free medium.

-

Compound Addition: Remove the culture medium from the cells and add the diluted this compound. Include wells with vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 30-60 minutes at 37°C.

-

Substrate Addition: Add cortisone to each well to a final concentration appropriate for the assay (e.g., 100-200 nM).

-